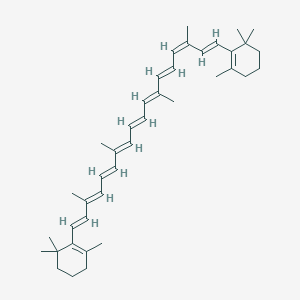![molecular formula C12H23NO5 B139007 (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester CAS No. 125982-19-6](/img/structure/B139007.png)
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester, commonly known as DMEK, is a synthetic peptide used in various scientific research applications. It is a derivative of the naturally occurring amino acid, L-valine, and is known for its unique biochemical and physiological effects.
Mechanism Of Action
DMEK works by binding to specific receptors on the surface of cells. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. DMEK has been shown to activate the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical And Physiological Effects
DMEK has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. DMEK has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DMEK has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
DMEK has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for research. It is also relatively inexpensive compared to other peptides. However, there are limitations to its use in lab experiments. DMEK has a short half-life, which limits its effectiveness in vivo. Additionally, it has low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DMEK. One area of research is the development of new drugs and therapies based on DMEK. Another area of research is the study of the structure and function of DMEK and its interactions with other molecules. Additionally, research on the pharmacokinetics and pharmacodynamics of DMEK could lead to a better understanding of its effectiveness in vivo. Overall, research on DMEK has the potential to lead to new treatments for various diseases and a better understanding of cellular signaling pathways.
Synthesis Methods
DMEK is synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The resin-bound peptide is then cleaved from the resin and purified to obtain the final product. DMEK is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a commonly used method in peptide synthesis.
Scientific Research Applications
DMEK has various scientific research applications, including its use in drug discovery, protein-protein interactions, and structural biology. It is used as a tool to study the structure and function of proteins and their interactions with other molecules. DMEK is also used in the development of new drugs and therapies for various diseases.
properties
CAS RN |
125982-19-6 |
|---|---|
Product Name |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
ethyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)7-6-9(8-14)13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
InChI Key |
YJJLBIIKYNSDRO-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
synonyms |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



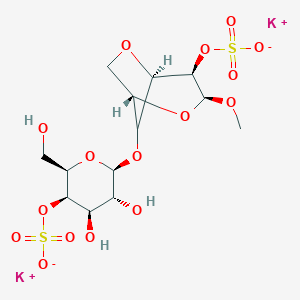
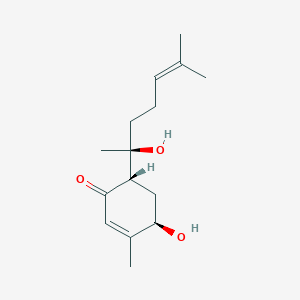
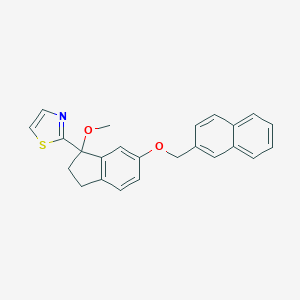
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
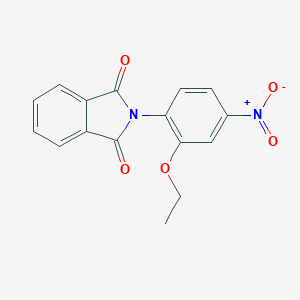
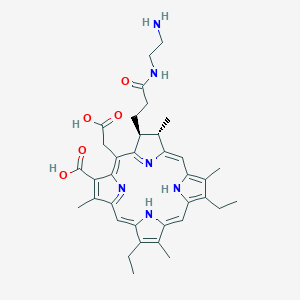
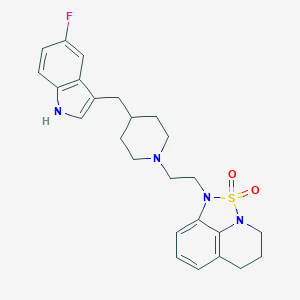
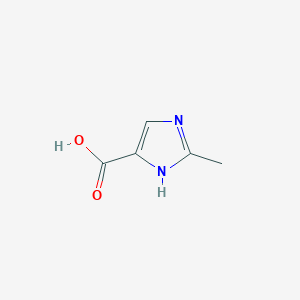
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
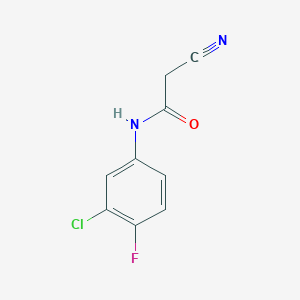
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
